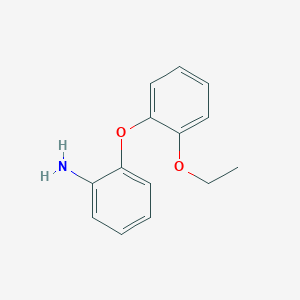

2-(2-Ethoxyphénoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

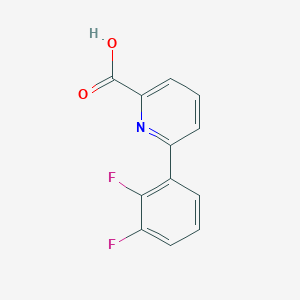

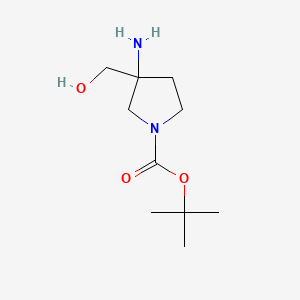

The compound 2-(2-Ethoxyphenoxy)aniline is a chemical that belongs to the class of organic compounds known as anilines, which are derivatives of phenylamine. It is characterized by an ethoxy group attached to a phenoxy ring which is further connected to an aniline moiety. This structure suggests potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis due to its aromatic nature and functional groups that can participate in a range of chemical reactions.

Synthesis Analysis

The synthesis of related aniline compounds has been explored in various studies. For instance, a one-pot synthesis method for anilines from phenols has been developed, which could potentially be adapted for the synthesis of 2-(2-Ethoxyphenoxy)aniline . This method involves a Smiles rearrangement, which is a convenient, safe, and inexpensive method for the large-scale preparation of anilines. Although the specific synthesis of 2-(2-Ethoxyphenoxy)aniline is not detailed in the provided papers, the methodologies described could serve as a foundation for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Ethoxyphenoxy)aniline has been studied using spectroscopic techniques and theoretical calculations . For example, the crystal structure of a related compound was determined using X-ray crystallography and was found to crystallize in the monoclinic space group . The molecular geometry of these compounds can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets . These studies provide insights into the geometrical and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of phenoxy and aniline derivatives has been investigated in several studies. For example, the reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in the presence of a base has been studied, showing that these compounds can undergo nucleophilic substitution reactions without the accumulation of intermediates . This suggests that 2-(2-Ethoxyphenoxy)aniline could also participate in similar nucleophilic reactions, potentially leading to a variety of products depending on the reaction conditions and the substituents present on the aniline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of substituents on the aniline ring can affect properties such as acidity, solubility, and reactivity . Infrared spectroscopy and theoretical calculations can provide information on the vibrational behavior of these compounds, which is related to their physical properties . Additionally, the electronic properties, such as the distribution of charges across the molecule, can be analyzed using Mulliken charge analysis, which can give insights into the reactivity of the hydrogen atom attached to the nitrogen atom .

Applications De Recherche Scientifique

Recherche en protéomique

“2-(2-Ethoxyphénoxy)aniline” est mentionné comme un biochimique pour la recherche en protéomique, qui implique l'étude des protéomes et de leurs fonctions. La protéomique est un domaine complexe qui comprend la détection de divers marqueurs diagnostiques, la production de vaccins, la compréhension des mécanismes de pathogenèse et l'interprétation des voies fonctionnelles des protéines .

Traitement tumoral

Il est également mentionné que des dérivés de la 2-aniline substituée sont évalués comme inhibiteurs des kinases Mer et c-Met, qui sont des cibles pour les médicaments anticancéreux . Cependant, il n'est pas clair si “this compound” a spécifiquement été étudié pour cette application.

Safety and Hazards

Anilines are known to be toxic in nature . They are harmful when inhaled through the air or absorbed through the skin as they produce nitrogen oxides, which are harmful to the environment . Therefore, it’s important to handle “2-(2-Ethoxyphenoxy)aniline” with care, using appropriate safety measures.

Propriétés

IUPAC Name |

2-(2-ethoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-16-13-9-5-6-10-14(13)17-12-8-4-3-7-11(12)15/h3-10H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSPJOASPGERB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)